molecular formula C14H13ClN2O2 B3856234 2-(4-chlorophenyl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide

2-(4-chlorophenyl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide

Cat. No. B3856234
M. Wt: 276.72 g/mol
InChI Key: SBRNAXJZJLMJCC-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide, commonly known as CFA, is a compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it an attractive target for further investigation.

Mechanism of Action

The mechanism of action of CFA is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell proliferation and survival. CFA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
CFA has a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. CFA has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using CFA in lab experiments is its high purity. The synthesis method has been optimized to yield high purity CFA, which is essential for accurate and reproducible results. However, one limitation of using CFA in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and may require the use of solvents or other delivery methods.

Future Directions

There are many future directions for research on CFA. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the optimal dosage and delivery method for CFA in cancer treatment. Another area of interest is its potential use in the treatment of inflammatory diseases. Further studies are needed to determine the mechanism of action of CFA in inflammation and its potential as a therapeutic agent. Additionally, studies are needed to determine the pharmacokinetics and pharmacodynamics of CFA in vivo.

Scientific Research Applications

CFA has been used in various scientific research applications. One of the most promising applications is in the field of cancer research. CFA has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-10-2-7-13(19-10)9-16-17-14(18)8-11-3-5-12(15)6-4-11/h2-7,9H,8H2,1H3,(H,17,18)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRNAXJZJLMJCC-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-chlorophenyl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide
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2-(4-chlorophenyl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide
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2-(4-chlorophenyl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide
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2-(4-chlorophenyl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide
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2-(4-chlorophenyl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide
Reactant of Route 6
2-(4-chlorophenyl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide

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